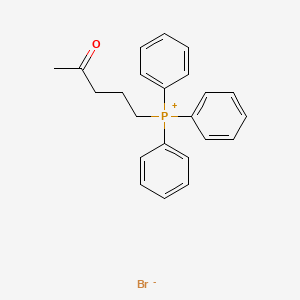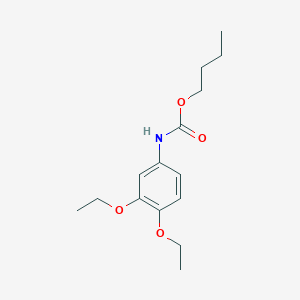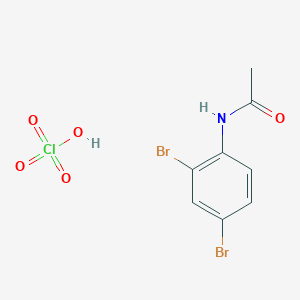
N-(2,4-dibromophenyl)acetamide;perchloric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dibromophenyl)acetamide is a chemical compound with the molecular formula C8H7Br2NO and a molecular weight of 292.955 . . This compound is characterized by the presence of two bromine atoms attached to the phenyl ring and an acetamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromophenyl)acetamide typically involves the bromination of acetanilide. The reaction is carried out by treating acetanilide with bromine in the presence of a suitable solvent such as acetic acid. The reaction conditions include maintaining a controlled temperature and stirring the mixture to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of N-(2,4-dibromophenyl)acetamide can be scaled up by using larger reactors and optimizing the reaction conditions to achieve higher yields. The process involves the same bromination reaction but with enhanced control over temperature, pressure, and reaction time to ensure consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2,4-dibromophenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atoms.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of N-(2,4-dibromophenyl)acetamide, while oxidation and reduction reactions can produce corresponding oxides or de-brominated compounds .
Aplicaciones Científicas De Investigación
N-(2,4-dibromophenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-(2,4-dibromophenyl)acetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by modifying proteins and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-bromophenyl)acetamide
- N-(4-bromophenyl)acetamide
- N-(2,4-dichlorophenyl)acetamide
Uniqueness
N-(2,4-dibromophenyl)acetamide is unique due to the presence of two bromine atoms at specific positions on the phenyl ring. This structural feature imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
119628-65-8 |
|---|---|
Fórmula molecular |
C8H8Br2ClNO5 |
Peso molecular |
393.41 g/mol |
Nombre IUPAC |
N-(2,4-dibromophenyl)acetamide;perchloric acid |
InChI |
InChI=1S/C8H7Br2NO.ClHO4/c1-5(12)11-8-3-2-6(9)4-7(8)10;2-1(3,4)5/h2-4H,1H3,(H,11,12);(H,2,3,4,5) |
Clave InChI |
JPQHBNRNMFFKQZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=C(C=C(C=C1)Br)Br.OCl(=O)(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



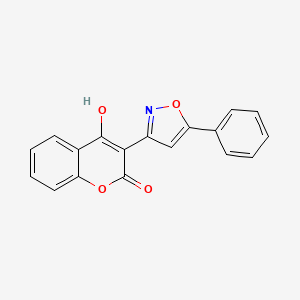
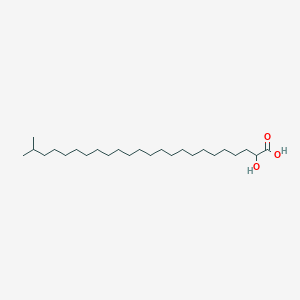
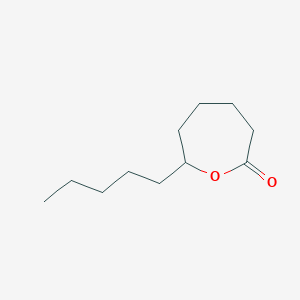
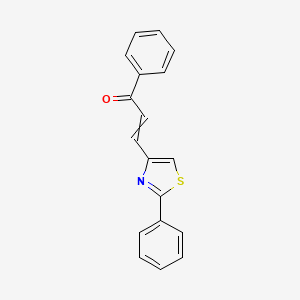
![9-Methyldodecahydrobenzo[b]cyclopenta[e]pyran](/img/structure/B14300638.png)
![1-{[(2-Fluorophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14300644.png)
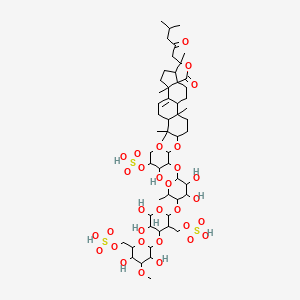

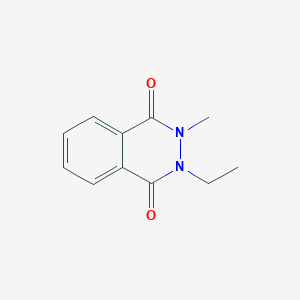
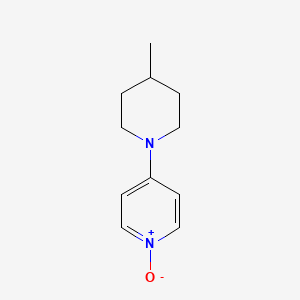
![Dipropyl [bis(ethylsulfanyl)methyl]phosphonate](/img/structure/B14300678.png)
